2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C6H6N2OS and its molecular weight is 154.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of 2-thioxo-dihydropyrimidinone derivatives has been extensively explored for their potential biological activities. For example, Kökbudak et al. (2020) synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives from 1-amino-2-thioxo-1,2-dihydropyrimidin and investigated their cytotoxic activities against human liver and breast cancer cell lines, revealing significant cytotoxic effects in some cases. This suggests potential applications in developing anticancer agents (Kökbudak et al., 2020).
Antimicrobial and Antioxidant Properties
Compounds derived from 2-thioxo-dihydropyrimidinone have also shown antimicrobial and antioxidant properties. Gomha et al. (2018) synthesized novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones from 2-thioxo-dihydropyrimidinones and evaluated their antimicrobial activities. Some derivatives exhibited moderate antimicrobial activity, highlighting their potential as antimicrobial agents (Gomha et al., 2018).
Antileishmanial Activity
The synthesis of 3,4-dihydropyrimidin-2(1H)-(thio)one derivatives and their evaluation for antileishmanial activity has been reported by Rode et al. (2021). These compounds showed significant activity against extracellular promastigotes, demonstrating the potential of 2-thioxo-dihydropyrimidinone derivatives in treating parasitic infections (Rode et al., 2021).
Properties
IUPAC Name |
6-ethenyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c1-2-4-3-5(9)8-6(10)7-4/h2-3H,1H2,(H2,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZCZOVXBYBTHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=O)NC(=S)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.